N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16321024
InChI: InChI=1S/C13H18Cl3NO2/c14-13(15,16)11(19)17-10(18)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11,19H,1-6H2,(H,17,18)
SMILES:
Molecular Formula: C13H18Cl3NO2
Molecular Weight: 326.6 g/mol

N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide

CAS No.:

Cat. No.: VC16321024

Molecular Formula: C13H18Cl3NO2

Molecular Weight: 326.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide -

Specification

Molecular Formula C13H18Cl3NO2
Molecular Weight 326.6 g/mol
IUPAC Name N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide
Standard InChI InChI=1S/C13H18Cl3NO2/c14-13(15,16)11(19)17-10(18)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11,19H,1-6H2,(H,17,18)
Standard InChI Key HXXUKOCZJKNCIZ-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C(=O)NC(C(Cl)(Cl)Cl)O

Introduction

1. Overview of Adamantane Derivatives

Adamantane derivatives are a class of compounds characterized by the adamantane scaffold, a tricyclic hydrocarbon structure with high symmetry and rigidity. These compounds are widely studied for their diverse biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.

2. Biological Activities of Adamantane Derivatives

Antimicrobial and Anticancer Activities

Recent studies highlight the potential of adamantane derivatives as antimicrobial and anticancer agents:

  • Antimicrobial Activity: Adamantane derivatives substituted with nitrogen or sulfur groups exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi .

  • Anticancer Activity: Compounds such as N-substituted adamantanecarboxamides have shown cytotoxic effects on cancer cell lines like HepG2 (liver cancer), MCF7 (breast cancer), and Hela (cervical cancer) .

Example Data Table: Cytotoxicity of Adamantane Derivatives

CompoundTarget Cell LineIC₅₀ (μM)Mechanism
Compound 5rHepG210.56 ± 1.14Caspase-8-dependent apoptosis

3. Synthesis Approaches

The synthesis of adamantanecarboxamide derivatives often involves:

  • Functionalization of Adamantane: Reacting adamantane with acyl chlorides or other electrophiles to introduce carboxamide groups.

  • Substitution Reactions: Adding substituents such as halogens or hydroxyl groups to enhance biological activity.

For example:

  • Synthesis of N-substituted adamantanecarboxamides involves reacting adamantanecarbonyl chloride with amines under controlled conditions .

4. Potential Applications

Drug Development

The rigid structure of adamantane enhances drug stability and bioavailability. Compounds like N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide could serve as scaffolds for designing new antiviral or anticancer drugs.

Molecular Modeling

Molecular docking studies have shown that adamantane derivatives can effectively bind to biological targets such as enzymes and receptors .

5. Challenges and Future Directions

Toxicity Concerns

While adamantane derivatives are promising, their toxicity profiles must be thoroughly evaluated due to potential side effects.

Structural Optimization

Further research is needed to optimize substituents like the trichlorohydroxyethyl group for improved efficacy and reduced toxicity.

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